![molecular formula C17H16 B12993706 1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
1,3-Diphenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylbicyclo[111]pentane is a unique compound characterized by its rigid, three-dimensional structure This compound belongs to the bicyclo[11The bicyclo[1.1.1]pentane scaffold is known for its ability to mimic the geometry of para-substituted benzene rings, making it an attractive bioisostere in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization to introduce the phenyl groups . Another approach involves the use of visible light-induced synthesis, where radicals derived from diazo esters are added to [1.1.1]propellane, followed by cross-coupling with a corresponding Breslow intermediate radical to form the desired product .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the scalable synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved through flow photochemical methods. These methods allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and carboxylic acids: From oxidation reactions.
Hydrocarbon derivatives: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-diphenylbicyclo[1.1.1]pentane is primarily related to its ability to mimic the geometry of para-substituted benzene rings. This mimicry allows the compound to interact with molecular targets in a manner similar to benzene derivatives. The rigid structure of the compound ensures that the substituents are positioned at precise angles, facilitating specific interactions with enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethynylbicyclo[1.1.1]pentane: Used as a building block for rigid, rod-like molecules.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Mimics for ortho/meta-substituted arenes.
1,3-Diiodobicyclo[1.1.1]pentane: A useful intermediate for further functionalization.
Uniqueness
1,3-Diphenylbicyclo[1.1.1]pentane stands out due to its specific substitution pattern, which allows it to closely mimic para-substituted benzene rings. This unique feature makes it particularly valuable in drug design, where precise molecular geometry is crucial for effective interactions with biological targets .
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,3-diphenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)16-11-17(12-16,13-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
ZHPFWZWQGILIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



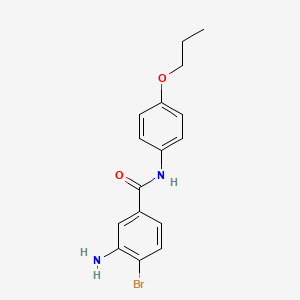

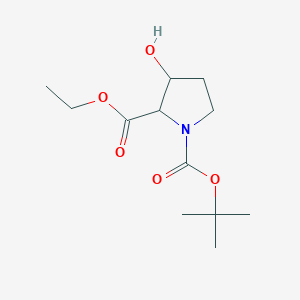
![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)
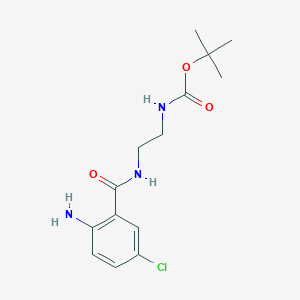
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)
![Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12993665.png)
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)
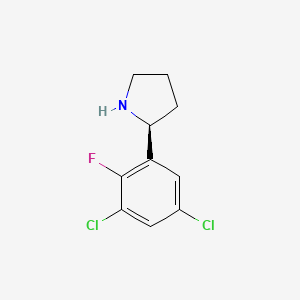
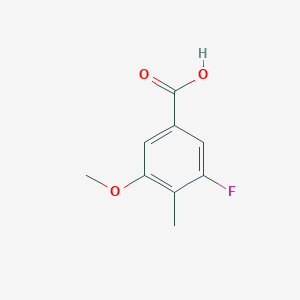
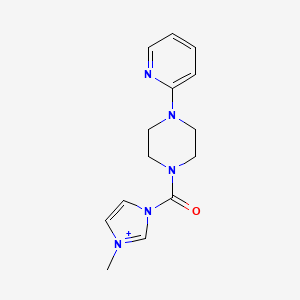
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)
